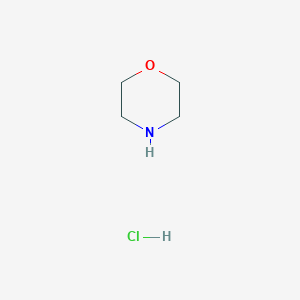

Morpholine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYZHMPRERWTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-91-8 (Parent) | |

| Record name | Morpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40905287 | |

| Record name | Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10024-89-2 | |

| Record name | Morpholine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28G373717I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Morpholine Hydrochloride

Modernized Acid-Base Neutralization Approaches

The conventional synthesis of morpholine (B109124) hydrochloride involves the direct acid-base neutralization of morpholine with hydrochloric acid. However, this traditional "acid system" is often associated with high costs, low yields, poor product quality, and significant equipment corrosion due to the use of concentrated hydrochloric acid. google.comgoogle.com Modern approaches seek to overcome these limitations through careful optimization and control of the reaction environment.

The purity and yield of morpholine hydrochloride are highly dependent on the precise control of various reaction parameters. Optimizing these factors is crucial for an efficient and effective synthesis process. Key parameters include temperature, reaction time, and the choice of solvent. researchgate.net For instance, the rate of reaction and the potential for side-product formation are directly influenced by the temperature profile during the synthesis. Similarly, the duration of the reaction must be sufficient to ensure complete conversion without promoting decomposition of the product. The solvent system also plays a critical role, affecting the solubility of reactants and the ease of product isolation. researchgate.net

Interactive Table: Key Reaction Parameters for Optimization in this compound Synthesis

| Parameter | Influence on Synthesis | Considerations for Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Should be high enough for a reasonable reaction rate but low enough to prevent side reactions or product degradation. |

| Reaction Time | Determines the extent of reactant conversion. | Must be optimized to maximize yield without leading to by-product formation from prolonged reaction times. |

| Solvent | Influences reactant solubility and product crystallization. | An ideal solvent should dissolve reactants effectively, facilitate heat transfer, and allow for easy recovery of the pure product. |

| Stoichiometry | The molar ratio of reactants. | Precise control of the morpholine to acid ratio is essential to ensure complete conversion and avoid impurities from unreacted starting materials. |

Controlling the kinetics of the neutralization reaction is paramount to achieving high purity. The degradation of some morpholine derivatives has been shown to be a pseudo-first-order reaction, with the rate being highly dependent on the pH of the solution. nih.gov The stability of the morpholine ring can be influenced by the concentration of hydrogen ions, a principle that can be applied to the synthesis of this compound. nih.gov By carefully controlling the pH throughout the reaction, for example through the use of buffer systems or controlled addition of the acid, the formation of impurities can be minimized. Specific acid-base catalysis involves the hydrolysis of protonated molecules, and understanding these mechanisms allows for the development of strategies to enhance product stability and purity. nih.gov

Ammonium (B1175870) Chloride-Mediated Synthesis Strategies

A significant advancement in this compound production is the substitution of corrosive hydrochloric acid with ammonium chloride. google.comgoogle.com This method presents a more controlled and less hazardous route to the desired product.

The process involves reacting morpholine with ammonium chloride, often in the presence of a high-boiling point solvent like dimethylbenzene (xylene), at elevated temperatures. google.comgoogle.com The reaction proceeds by heating the mixture to a temperature range of 80-110°C and then further to above 120°C for 1.5 to 3 hours. google.comgoogle.com Upon cooling, the this compound product crystallizes and can be purified through steps like washing, decolorization with activated carbon, and recrystallization. google.com

Interactive Table: Optimized Parameters for Ammonium Chloride-Mediated Synthesis of this compound google.comgoogle.com

| Parameter | Optimized Value/Range | Purpose |

|---|---|---|

| Reactant Ratio (Morpholine:Ammonium Chloride:Dimethylbenzene by weight) | 1 : (0.66-0.70) : (1.3-1.7) | Ensures efficient conversion and reaction medium. |

| Initial Heating Temperature | 80-110°C for 30 minutes | Initiates the reaction in a controlled manner. |

| Final Reaction Temperature | >120°C | Drives the reaction to completion. |

| Reaction Time | 1.5 - 3 hours | Allows for high yield of the product. |

| Purification | Cooling, water dissolution, layering, decolorization, and crystallization. | To obtain a high-purity final product. |

In this synthesis, ammonium chloride acts as the proton donor, effectively replacing free hydrochloric acid. The reaction is believed to proceed via a simple acid-base mechanism where the nitrogen atom of the morpholine ring, being a Lewis base, accepts a proton from the ammonium ion. This forms the morpholinium cation, which then associates with the chloride ion to yield this compound. The other product of this reaction is ammonia (B1221849) gas. google.com The use of ammonium chloride is advantageous as it is a solid, making it easier to handle than fuming hydrochloric acid, and the reaction is generally less exothermic and more easily controlled. google.com While detailed kinetic studies on this specific reaction are not widely published, the principles of acid-base catalysis suggest that the rate is dependent on the temperature and the effective concentration of the reacting species. nih.govnih.gov

The ammonium chloride-mediated process offers several distinct advantages over the traditional method employing hydrochloric acid.

Interactive Table: Comparison of Synthesis Methods for this compound google.comgoogle.com

| Feature | Traditional Acid-Base Method | Ammonium Chloride-Mediated Method |

|---|---|---|

| Primary Acid Source | Hydrochloric Acid | Ammonium Chloride |

| Corrosiveness | High, leading to equipment damage. | Low, less corrosive to equipment. |

| Cost | Higher due to corrosive nature and handling requirements. | Lower starting material and energy costs. |

| Yield | Generally lower. | Higher yield reported. |

| Product Quality | Often poorer quality. | Good quality product. |

| Reaction Control | Difficult to control, can be wayward. | Reaction is easier to control, leading to steady quality. |

| Production Cycle | Longer production cycle. | Shorter production cycle. |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. acs.org In the context of this compound production, this involves designing processes that are more energy-efficient, use safer chemicals, and generate less waste.

Solvent Recovery and Reuse Methodologies

The economic and environmental viability of chemical production is increasingly tied to the efficient management of solvents. In the synthesis of this compound, particularly in processes designed to manage reaction byproducts, solvents play a crucial role.

One innovative method utilizes a water-immiscible solvent like xylene (dimethylbenzene) to facilitate the reaction and the removal of byproducts. researchgate.net In a process where morpholine reacts with ammonium chloride, xylene is used as an azeotropic agent. researchgate.net The ammonia gas generated during the reaction is removed, and the xylene can be recovered with high efficiency (≥90%) via distillation and then reused in subsequent batches. researchgate.net This practice significantly reduces solvent waste and lowers operational costs. acsgcipr.orgmarketresearchintellect.com The recovery and recycling of solvents are critical elements in reducing the carbon footprint of pharmaceutical and chemical manufacturing. marketresearchintellect.com

Table 1: Solvent and Recovery in this compound Synthesis

| Solvent | Role | Recovery Method | Efficiency | Reference |

|---|

Byproduct Management and Environmental Footprint Reduction

A key innovation in this compound synthesis is the substitution of corrosive hydrochloric acid with ammonium chloride. researchgate.net This alternative pathway presents significant environmental and operational advantages. The reaction between morpholine and ammonium chloride produces this compound and ammonia gas as the primary byproduct. researchgate.net

Reaction: Morpholine + Ammonium Chloride → this compound + Ammonia (gas) researchgate.net

This approach offers several benefits:

Reduced Corrosion: Ammonium chloride is mildly acidic, allowing for the use of standard stainless steel reactors instead of specialized, corrosion-resistant equipment required for handling concentrated hydrochloric acid. This can lower capital expenditure by approximately 30%. researchgate.net

Byproduct Handling: The ammonia gas produced can be safely removed from the reaction mixture.

Greener Process: By avoiding the use of highly corrosive acids, the process is inherently safer and has a reduced environmental footprint. researchgate.net

This strategic choice of reagents aligns with the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. silverfernchemical.com

Industrial-Scale Synthesis Considerations and Innovations

Translating a synthetic process from the laboratory to an industrial scale introduces challenges related to cost, safety, efficiency, and product consistency. Innovations in this compound synthesis have directly addressed these factors.

A patented industrial process highlights a method that is not only cost-effective but also easier to control, leading to a product of steady quality. researchgate.net The process involves reacting morpholine with ammonium chloride and xylene. researchgate.net The reaction parameters are carefully controlled to optimize yield and purity.

Table 2: Industrial Synthesis Parameters for this compound

| Parameter | Value/Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Morpholine, Ammonium Chloride, Xylene | Cost-effective, reduced corrosion | researchgate.net |

| Initial Temperature | Below 100°C | Controlled start of reaction | researchgate.net |

| Heating Step 1 | 80-110°C for 30 minutes | Gradual temperature increase | researchgate.net |

| Heating Step 2 | Above 120°C for 1.5-3 hours | Reaction completion | researchgate.net |

| Cooling | Cooled to 70-90°C post-reaction | Preparation for purification | researchgate.net |

This method results in a shorter production cycle compared to traditional methods using hydrochloric acid. researchgate.net The avoidance of highly corrosive materials simplifies reactor requirements and enhances operational safety, which are paramount considerations in large-scale manufacturing. researchgate.netgoogle.com

Purification and Quality Control Techniques in Academic Synthesis

The isolation and purification of the final product are critical steps that determine its quality and suitability for further use. In both academic and industrial settings, rigorous purification and analytical verification are essential.

Advanced Decolorization and Filtration Processes

After the synthesis of this compound, the crude product often contains colored impurities and other byproducts. A common and effective purification procedure involves several steps:

Dissolution: The crude product is dissolved in water, typically by heating the solution to between 90-100°C. researchgate.net

Decolorization: Activated carbon (often referred to as 'gac') is added to the solution. The mixture is held at a temperature of 80-90°C for about 30 minutes. researchgate.net Activated carbon has a high surface area and is highly effective at adsorbing colored impurities.

Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble matter. researchgate.net

Crystallization: The clear, decolorized filtrate is then cooled to a low temperature (e.g., 15°C) to induce crystallization of the pure this compound. researchgate.net

Isolation: The resulting crystals are separated from the mother liquor, often using a centrifuge, and then dried to yield the final product. researchgate.net

This multi-step process of dissolution, treatment with an adsorbent, filtration, and recrystallization is a robust method for achieving a high-purity, crystalline final product. researchgate.netnih.gov

Chemical Reactivity and Reaction Mechanisms of Morpholine Hydrochloride

Fundamental Reaction Pathways

Morpholine (B109124) hydrochloride is involved in several fundamental reaction pathways, including nucleophilic substitution, oxidation, and reduction. These reactions are central to its application as a building block and intermediate in organic synthesis. chemicalbook.com

Nucleophilic Substitution Reactions Involving Chloride Displacement

In nucleophilic substitution reactions, the chloride ion of morpholine hydrochloride can be displaced by other nucleophiles. This reactivity is fundamental to its role in the synthesis of more complex molecules. For instance, morpholine can react with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid under alkaline conditions in a nucleophilic substitution reaction to form a colored product, 4-(4-morpholinyl)naphthalene-1,2-dione. researchgate.net This particular reaction has been adapted for the spectrophotometric detection of morpholine. researchgate.net

The nitrogen atom of the morpholine ring, although its nucleophilicity is tempered by the adjacent oxygen, can also participate in nucleophilic substitution reactions. wikipedia.org For example, in the synthesis of s-triazine derivatives, morpholine acts as a nucleophile, displacing a chlorine atom on cyanuric chloride. mdpi.comnih.gov

Oxidation Pathways and N-Oxide Derivative Formation

Morpholine and its derivatives can undergo oxidation to form various products, including N-oxide derivatives. mdpi.com The oxidation of morpholine has been studied in the context of biological systems, where it can be metabolized by enzymes like Cytochrome P450. nih.govresearchgate.net Quantum chemical studies suggest that the oxidation of morpholine by Cytochrome P450 proceeds through a hydrogen atom abstraction and rebound mechanism. nih.govresearchgate.net The presence of the nitrogen atom in the morpholine ring is believed to facilitate this hydrogen abstraction. nih.gov The resulting hydroxylated product can then undergo further reactions, such as C-N bond cleavage. nih.gov In deoxygenation reactions of quinoline (B57606) N-oxide, morpholine N-oxide has been isolated as a by-product. mdpi.com

Reduction Reactions to Simpler Amine Structures

Reduction reactions can be employed to convert morpholine derivatives into simpler amine structures. While specific details on the direct reduction of this compound to simpler amines are not extensively elaborated in the provided context, the general principle of reducing amine derivatives is a standard transformation in organic chemistry. Various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, are commonly used to reduce different nitrogen-containing functional groups to amines. youtube.com For example, amides and nitriles can be reduced to primary amines. youtube.com The synthesis of morpholines from 1,2-amino alcohols has also been reported through a redox-neutral protocol. nih.gov

Role as a Catalyst and Reaction Promoter

Beyond its role as a reactant, this compound and morpholine itself can act as a catalyst or promoter in various organic reactions. chemicalbook.com

Catalysis in Triazine Formation under Microwave-Assisted Conditions

This compound is known to facilitate the formation of triazines under microwave-assisted conditions. For instance, in the synthesis of 4-morpholino-6-methyl-1,3,5-triazin-2-amine from moroxydine (B1676750) hydrochloride and ethyl acetate (B1210297), a yield of 88% has been achieved using this method. semanticscholar.org Microwave irradiation often leads to shorter reaction times and improved yields. mdpi.comnih.govmdpi.com The synthesis of various s-triazine derivatives often involves the initial nucleophilic substitution of a chlorine atom on cyanuric chloride by an amine, such as morpholine. mdpi.comnih.gov

Table 1: Microwave-Assisted Synthesis of a bis-Arm s-Triazine Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |

| 4,4'-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde | Hydralazine | 4-(4,6-bis(2-Methoxy-4-((E)-(2-(phthalazin-1-yl)hydrazono)methyl)phenoxy)-1,3,5-triazin-2-yl)morpholine | 5 h | 77% | 4 min | 92% |

| Data sourced from a study on the synthesis of s-triazine derivatives. mdpi.com |

Participation in Phosphorylation Reactions

This compound also participates in phosphorylation reactions. An example is the synthesis of a pyrazol-4-yl-phosphonic dichloride derivative, where it reacts to form the corresponding phosphonamide. This highlights its utility in the introduction of the morpholine moiety into phosphorus-containing compounds.

Catalytic Applications in Enamine Generation

This compound is frequently employed as a catalyst for the formation of enamines from aldehydes or ketones. masterorganicchemistry.comlibretexts.org Enamines are versatile intermediates in organic synthesis, serving as nucleophilic enolate equivalents for carbon-carbon bond formation. makingmolecules.com The formation of an enamine from a carbonyl compound and a secondary amine like morpholine is an acid-catalyzed equilibrium process. masterorganicchemistry.comlibretexts.org

The mechanism for enamine formation involves several key steps, often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation):

Protonation: The acid catalyst (from this compound) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Addition: The secondary amine (morpholine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). makingmolecules.com

Elimination of Water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (often another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the enamine and regenerating the catalyst. libretexts.org

The use of this compound provides the necessary acidic conditions to facilitate these steps. While other secondary amines like pyrrolidine (B122466) can form more reactive enamines, morpholine is a common and effective choice. nih.gov The reactivity of morpholine-enamines is sometimes lower due to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen, which decreases the nucleophilicity of the enamine. nih.govnih.gov However, they are crucial in many synthetic applications, including alkylation and acylation reactions. orgsyn.org

Table 1: Research Findings on Morpholine-Catalyzed Enamine Generation

| Study Focus | Key Findings | Reference |

|---|---|---|

| General Mechanism | Enamine formation is an acid-catalyzed, reversible reaction. The process involves the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, which is then deprotonated. | libretexts.orgmakingmolecules.com |

| Role of Acid | Acids accelerate the reaction by activating the carbonyl group and facilitating the dehydration step. However, the strength of the acid has only a slight influence on the reaction rate and does not change the equilibrium position. | masterorganicchemistry.comrsc.org |

| Reactivity Comparison | Pyrrolidine-based enamines are generally more reactive than those derived from morpholine or piperidine. This is attributed to the higher p-character of the nitrogen lone pair in the five-membered ring, leading to greater nucleophilicity. | nih.govfrontiersin.org |

| Synthetic Utility | Alkylation of enamines derived from cyclohexanone (B45756) and morpholine is a well-established method for synthesizing α-monoalkylcyclohexanones after subsequent hydrolysis. | orgsyn.org |

Acidic Conditions and Hydrolytic Stability in Reaction Environments

Morpholine is a basic compound (pKa of the conjugate acid is ~8.4), and it readily reacts with acids like HCl to form salts. wikipedia.orgnih.gov this compound, when dissolved in a reaction medium, establishes an acidic environment. This acidity is crucial for its catalytic role in reactions like enamine formation, as described above.

However, studies have shown that under specific conditions, morpholine can decompose. For instance, in the presence of magnetite at 275°C, morpholine was observed to decompose within a few days. researchgate.net The hydrolytic stability of molecules containing a morpholine moiety can vary. A study on 4-morpholinoaniline (B114313) found that at a pH below its first pKa value (1.8), the compound underwent hydrolysis to form 4-morpholinophenol. ku.edu Similarly, the degradation of a morpholine derivative of the drug daunorubicin (B1662515) in the solid state was found to be dependent on humidity, following first-order kinetics in dry air and autocatalytic first-order kinetics at high relative humidity. nih.gov

In typical organic reaction environments, this compound is sufficiently stable. The enamines formed using morpholine are sensitive to hydrolysis, especially in the presence of aqueous acid. makingmolecules.comorgsyn.org This reactivity is exploited in synthesis, where the enamine is used for an alkylation or acylation step, and then readily hydrolyzed back to the substituted carbonyl compound by treatment with aqueous acid. makingmolecules.com

Reactions with Biologically Relevant Molecules

Morpholine and its derivatives are widely used in peptide chemistry, primarily as bases. In Solid-Phase Peptide Synthesis (SPPS), a base is required to neutralize the protonated N-terminus of the growing peptide chain after the removal of the Fmoc protecting group. N-methylmorpholine (NMM) is a commonly used base for this purpose. nih.gov Research has also explored using morpholine in combination with DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) as a deprotection reagent for "difficult" peptide sequences. nih.gov

Beyond being simple bases, morpholine derivatives have been incorporated into coupling reagents for peptide bond formation. These reagents facilitate the reaction between the carboxylic acid of one amino acid and the amine group of another. The presence of the morpholine ring can influence the solubility, stability, and reactivity of the coupling reagent. researchgate.net

Furthermore, morpholine itself can be integrated into amino acid structures to create novel building blocks. For example, β-morpholine amino acids have been synthesized and used as organocatalysts. nih.govnih.gov The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids has also been optimized, creating compounds that can be polymerized to form biodegradable polydepsipeptides for potential medicinal applications. acs.org

Table 2: Applications of Morpholine in Amino Acid and Peptide Chemistry

| Application | Specific Role/Compound | Key Findings | Reference |

|---|---|---|---|

| Base in SPPS | N-Methylmorpholine (NMM), Morpholine/DBU | Used for neutralization and deprotection steps, especially in the synthesis of difficult peptide sequences. | nih.gov |

| Coupling Reagents | Morpholine-based immonium and amidinium salts | The morpholine moiety affects the reagent's solubility, stability, and reactivity during peptide bond formation. | researchgate.net |

| Organocatalysis | β-Morpholine amino acids | Synthesized from standard amino acids, these compounds can act as efficient organocatalysts in reactions like Michael additions. | nih.govnih.gov |

| Biomaterial Precursors | Morpholine-2,5-diones | Synthesized from amino acids and chloroacetyl chloride, these can be polymerized into polydepsipeptides. | acs.org |

The morpholine ring is a structural feature in various molecules designed to interact with nucleic acids like DNA. These interactions are typically non-covalent and can occur through several mechanisms, including groove binding, intercalation, and electrostatic interactions. nih.govatdbio.com

The interaction of small molecules with the minor groove is a key strategy in drug design. These binders are typically molecules with a shape that complements the curvature of the groove, where they can form hydrogen bonds and van der Waals interactions with the DNA bases. atdbio.com The inclusion of a morpholine ring can modify a molecule's shape, polarity, and hydrogen bonding capacity, thereby fine-tuning its interaction with specific DNA sequences.

Photoredox-Mediated Chemical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. acs.org Tertiary amines are frequently used in these transformations as they can act as reductive quenchers for the excited state of a photocatalyst. This process involves a single-electron transfer (SET) from the amine to the photocatalyst.

This strategy has been applied to the coupling of tertiary aliphatic amines with 2-chloroazoles using an iridium-based photocatalyst (fac-Ir(ppy)₃) and blue light irradiation. nih.gov While this specific study did not use this compound directly, it demonstrates the general reactivity pattern for tertiary amines, including N-substituted morpholines, in photoredox catalysis. The reaction proceeds under mild conditions and tolerates various functional groups, providing access to α-azole carbinamines. nih.gov The fundamental steps involve the photoredox-mediated generation of an α-amino radical from the morpholine derivative, which then participates in the coupling reaction.

Synthesis and Functionalization of Morpholine Hydrochloride Derivatives

Strategies for Morpholine (B109124) Ring Formation and Subsequent Derivatization

The construction of the morpholine ring is a critical step in the synthesis of its derivatives. Various strategies have been developed to achieve this, often involving the cyclization of precursor molecules. Subsequent derivatization then allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships. e3s-conferences.org

Annulation Reactions Utilizing Amino Alcohols, Oxiranes, and Aziridines

Annulation reactions, which involve the formation of a ring from one or more starting materials, are a common approach to synthesizing the morpholine scaffold. bris.ac.uknih.gov A prevalent method involves the reaction of 1,2-amino alcohols with reagents like chloroacetyl chloride, which proceeds through a two-step process to form a morpholinone intermediate that is subsequently reduced. chemrxiv.org Another innovative one-step protocol utilizes vinyl onium salts, such as diphenyl vinyl sulfonium (B1226848) triflate, to react with β-amino alcohols, thiols, or amines, yielding morpholines, thiomorpholines, and piperazines, respectively. bris.ac.uk This method is notable for its mild reaction conditions and high yields. bris.ac.uk

The ring-opening of activated aziridines and azetidines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular cyclization, provides a highly regio- and stereoselective route to substituted morpholines and their homologues. nih.gov This SN2-type reaction allows for the synthesis of a variety of nonracemic morpholine derivatives in high yield and enantioselectivity. nih.gov Similarly, the reaction of alkenes with reactive nitrogen species like nitrenes can produce aziridines, which can then be converted to morpholines. youtube.com

Selective Monoalkylation of Amine Moieties

A significant challenge in the synthesis of morpholine derivatives is achieving selective monoalkylation of the amine nitrogen, as over-alkylation is a common side reaction. chemrxiv.orgrsc.org A recently developed, efficient method for the selective mono-N-alkylation of 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgnih.govorganic-chemistry.org This redox-neutral protocol offers high yields and is environmentally friendly compared to traditional methods. chemrxiv.orgnih.gov The selectivity of this reaction is influenced by the structure of the amino alcohol and the properties of the ethylene sulfate. chemrxiv.orgnih.gov Flow microreactor systems have also been employed to achieve direct monoalkylation of amines with light electrophilic reagents, taking advantage of efficient mixing and short residence times to control the reaction. rsc.org

Introduction of Complex Substituents onto the Morpholine Scaffold

Once the morpholine ring is formed, various functional groups can be introduced onto the scaffold to create a diverse library of compounds for biological screening. acs.orgresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental tool for functionalizing the morpholine ring. For instance, the nitrogen atom of the morpholine ring can act as a nucleophile, attacking electrophilic centers. researchgate.net An example is the reaction of morpholine with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297). researchgate.netresearchgate.net This can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce morpholin-N-ethyl acetohydrazide, a precursor for other heterocyclic derivatives. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) reactions are also employed, where morpholine acts as a nucleophile to displace a leaving group on an aromatic ring. researchgate.netnih.govtum.de This is a common strategy in medicinal chemistry for linking the morpholine moiety to various aromatic systems. nih.gov

Alkylation Strategies for Diverse Functionalities

Alkylation is a versatile method for introducing a wide range of substituents onto the morpholine nitrogen. researchgate.netyoutube.com This can be achieved using various alkylating agents, such as alkyl halides. The N-alkylation of morpholine with alcohols can be performed in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method is effective for low-carbon primary alcohols. researchgate.net Reductive amination, involving the reaction of an aldehyde with an amine in the presence of a reducing agent, is another powerful technique for introducing alkyl groups. nih.gov This has been used in the synthesis of substituted morpholino nucleoside derivatives from ribonucleosides. nih.gov

Structural Characterization and Elucidation of Novel Derivatives

The definitive identification of newly synthesized morpholine derivatives relies on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. ijprs.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule. researchgate.netijprs.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can be used to deduce its elemental composition. ijprs.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which helps to confirm its empirical formula. ijprs.com

For chiral morpholine derivatives, techniques such as chiral chromatography and polarimetry are used to determine the enantiomeric excess and the specific rotation of the compound, respectively. google.com

Conformational Analysis of Morpholine Derivatives

The biological activity and chemical reactivity of morpholine derivatives are intrinsically linked to their three-dimensional structure. The conformational flexibility of the six-membered morpholine ring is a critical determinant of its properties, governing how it interacts with biological targets and participates in chemical reactions. acs.orgnih.gov Consequently, a thorough conformational analysis is essential for understanding structure-activity relationships and for the rational design of new morpholine-based compounds. cdnsciencepub.comnih.gov

The morpholine ring, like cyclohexane, is not planar and adopts non-planar arrangements to relieve ring strain. Extensive experimental and theoretical studies have demonstrated that the chair conformation is significantly more stable and thus the predominant form for morpholine and its derivatives. acs.orgresearchgate.net The alternative boat or skew-boat conformations are considerably higher in energy and are not significantly populated under normal conditions. nih.govresearchgate.net

Within the dominant chair conformation, the primary conformational variation arises from the orientation of the substituent on the nitrogen atom. This leads to two distinct chair conformers: one where the N-substituent (or the lone pair of electrons on the nitrogen) is in an equatorial position (Chair-Eq) and another where it is in an axial position (Chair-Ax). acs.orgacs.org Spectroscopic and computational studies have consistently shown that the equatorial conformer is the more stable of the two. acs.orgresearchgate.net For the parent morpholine molecule, advanced mass spectrometric techniques combined with theoretical calculations have precisely quantified this stability difference. acs.org The Chair-Eq conformer was found to be more stable than the Chair-Ax conformer by 109 ± 4 cm⁻¹. acs.orgacs.org

Several powerful analytical techniques are employed to investigate the conformational landscape of morpholine derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable tools for conformational analysis. cdnsciencepub.comauremn.org.br Variable-temperature NMR studies allow for the determination of the energy barriers to ring inversion. For instance, in a series of N-arylsulfonyl morpholines, the free energy barriers for the chair-to-chair interconversion were found to be in the range of 9.2-10.3 kcal mol⁻¹. nih.gov Furthermore, ¹³C NMR chemical shifts are sensitive to the stereochemical environment, and substituent-induced chemical shift parameters can be used to confirm the preferred conformations of substituted morpholines and their hydrochloride salts in solution. cdnsciencepub.com

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can distinguish between different conformers as they exhibit unique vibrational spectra. acs.orgresearchgate.net These techniques have been used to confirm that the equatorial chair conformer is predominant in pure liquid morpholine. researchgate.net

X-ray Crystallography: This technique provides definitive information about the solid-state conformation of molecules. X-ray diffraction studies on crystals of N-arylsulfonyl morpholine derivatives have confirmed that the morpholine ring adopts a chair conformation with the bulky sulfonyl group occupying an equatorial position to minimize steric hindrance. nih.gov

Computational Methods: Theoretical calculations, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental data. researchgate.net These methods can calculate the relative energies of different conformers (chair, boat), the energy barriers for ring inversion, and predict spectroscopic parameters, providing deeper insight into the conformational preferences. researchgate.net

The conformational equilibrium of morpholine derivatives is not static and can be influenced by several factors. The nature of the substituent on the nitrogen or the carbon atoms of the ring plays a crucial role. For example, bulky substituents generally prefer the equatorial position to avoid unfavorable steric interactions. nih.gov The surrounding medium also has a notable effect; while the equatorial conformer of morpholine is dominant in the pure liquid, the contribution from the axial conformer is observed to increase in aqueous solutions. researchgate.net In substituted morpholines, electronic effects such as the anomeric effect can also influence conformational preferences. acs.org

Table 4.4.1: Conformational Energy Data for Morpholine Derivatives

| Compound/Derivative | Method | Finding | Energy Difference | Reference |

|---|---|---|---|---|

| Morpholine | IR resonant VUV-MATI spectroscopy | Chair-Eq is more stable than Chair-Ax | 109 ± 4 cm⁻¹ | acs.orgacs.org |

| N-Arylsulfonyl Morpholines | Dynamic ¹H NMR | Free energy barrier for ring inversion | 9.2-10.3 kcal mol⁻¹ | nih.gov |

Table 4.4.2: Compound Names Mentioned

| Compound Name |

|---|

| Morpholine |

| Morpholine hydrochloride |

| N-Arylsulfonyl morpholines |

| 1,4-dioxane |

| Piperidine |

| 2,6-dimethylmorpholine |

| 2,4,6-trimethylmorpholine |

| Phendimetrazine (3,4-dimethyl-2-phenylmorpholine) |

| Chloroacetyl chloride |

| Chloroacetamide |

| Acetazolamide |

| Naltrexamine |

| Morphine |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |

| Hydrobenzotriazole |

| Trimethylamine |

Applications of Morpholine Hydrochloride in Advanced Material Science and Catalysis Research

Integration into Organic-Inorganic Hybrid Materials

The morpholinium cation, derived from morpholine (B109124) hydrochloride, serves as a valuable organic component in the synthesis of organic-inorganic hybrid materials. These materials combine the distinct properties of both organic and inorganic constituents within a single compound, often leading to novel functionalities.

Researchers have successfully synthesized hybrid single crystals, such as (Morpholinium)₂Cd₂Cl₆, by combining morpholine molecules with d¹⁰ metal cations like Cadmium (Cd²⁺). acs.org In this structure, the morpholinium cations are integrated into a one-dimensional framework built from distorted [CdCl₆] and [CdCl₄O₂] octahedra. acs.org The synthesis is typically achieved through a solvent evaporation method. acs.org Such hybrid materials are investigated for specialized properties, including nonlinear optical (NLO) responses, which are valuable in laser and electro-optic technologies. The (Morpholinium)₂Cd₂Cl₆ crystal, for instance, exhibits a strong second harmonic generation (SHG) response, approximately 0.73 times that of standard potassium dihydrogen phosphate (B84403) (KDP). acs.org

Another example is the creation of a hybrid compound consisting of morpholinium cations and a β-type Anderson polyoxidomolybdate (POM) anion, with the chemical formula (C₄H₁₀NO)₅Fe(III)(OH)₆Mo₆O₁₈·3.5H₂O. nih.gov This complex three-dimensional network is formed through an intricate system of hydrogen bonds between the morpholinium cations, the inorganic POMs, sulfate (B86663) anions, and water molecules. nih.gov The ability of the morpholinium cation to form these directed interactions makes it a useful building block for creating complex, crystalline hybrid structures.

Precursor for Advanced Perovskite Solar Cell Materials

In the rapidly advancing field of photovoltaics, morpholine hydrochloride has found a niche as a precursor material for fabricating perovskite solar cells. Perovskite solar cells are a type of thin-film solar cell that has gained significant attention for its high power-conversion efficiencies and relatively simple manufacturing processes.

Specialty chemical suppliers to the solar industry, such as Greatcell Solar Materials, offer high-purity morpholinium chloride for use in perovskite research. greatcellsolarmaterials.com It is specifically marketed for the preparation of low-dimensional perovskite materials and to allow researchers to investigate the effect of different organic cation sizes on the perovskite crystal structure. greatcellsolarmaterials.com The size and shape of the cation can significantly influence the stability, efficiency, and electronic properties of the final solar cell device. The use of this compound allows for the systematic tuning of these properties by incorporating the morpholinium cation into the perovskite lattice.

Corrosion Inhibition Studies and Mechanisms

Morpholine and its salts, including the hydrochloride, are well-documented corrosion inhibitors, particularly for protecting metals like carbon steel. They are effective in various applications, including as volatile or vapor-phase corrosion inhibitors (VCIs) that protect metal surfaces from atmospheric corrosion.

Vapor-Phase Corrosion Inhibitor Efficacy

Vapor-phase corrosion inhibitors function by sublimating and then condensing on metal surfaces, forming a thin protective film that inhibits corrosion, especially in enclosed environments. Morpholine derivatives are particularly noted for their effectiveness in this role. Studies on various morpholine salts, which share the same active morpholinium functional group as the hydrochloride, demonstrate significant efficacy.

Research comparing different morpholine salts found that morpholine carbonate and morpholine benzoate (B1203000) provided excellent corrosion protection for 20# steel in a 3.5% NaCl solution, achieving an inhibition efficiency of over 85%. This performance is substantially higher than that of other salts like morpholine formate (B1220265) and acetate (B1210297) under the same conditions.

| Inhibitor (Morpholine Salt) | Corrosion Rate (mm/a) | Inhibition Efficiency (%) | Source |

|---|---|---|---|

| Blank (No Inhibitor) | 0.075 | N/A | acs.org |

| Morpholine Formate | >0.05 | <30 | acs.org |

| Morpholine Acetate | >0.05 | <30 | acs.org |

| Morpholine Propionate | >0.05 | <30 | acs.org |

| Morpholine Benzoate | <0.01 | >85 | acs.org |

| Morpholine Carbonate | <0.01 | >85 | acs.org |

Adsorption Mechanisms on Metal Surfaces

The protective action of this compound is achieved through the adsorption of the morpholinium cation onto the metal surface, forming a barrier that isolates the metal from corrosive agents. This adsorption is a combination of physical and chemical processes.

X-ray photoelectron spectroscopy (XPS) analyses and computational simulations have revealed that the morpholine ring interacts directly with the iron atoms on a steel surface. acs.org The nitrogen and oxygen atoms within the morpholine structure act as active sites, coordinating with the iron and establishing a stable, adsorbed protective layer. acs.org This process involves both physisorption (electrostatic interactions) and chemisorption (the formation of coordination bonds). acs.org Quantum chemical calculations show that the inhibitor molecules adsorb in a flattened state on the iron surface, maximizing the contact area and the effectiveness of the protective film. acs.org This film acts as a hydrophobic barrier, blocking water and oxygen from reaching the metal surface and thereby preventing corrosion reactions. acs.org

Catalytic Roles Beyond Organic Synthesis

While morpholine derivatives are common in organic synthesis, this compound also plays a role in the preparation of inorganic catalysts used in large-scale industrial processes.

Preparation of Alumina (B75360) Catalysts

Morpholine is utilized in the preparation of alumina (Al₂O₃) catalysts. nih.gov Alumina is a cornerstone material in the chemical industry, widely used as a catalyst support due to its excellent mechanical strength and thermal stability. In the synthesis of these catalysts, morpholine can be used as a gelling agent during the treatment of hydrocarbons. nih.gov this compound can serve as the source chemical for the morpholine used in this process. The gelling agent helps to control the physical structure and properties of the final alumina support, which in turn influences the performance of the supported catalyst.

Influence on Hydrocarbon Treatment Processes

The primary influence of morpholine and its hydrochloride salt in hydrocarbon treatment is the mitigation of corrosion, particularly in crude oil distillation units and steam condensate lines. google.comnih.gov Crude oil often contains impurities that, during refining processes, can generate acidic compounds like hydrogen sulfide (B99878) and hydrochloric acid. These acids, when condensed with steam, create a highly corrosive environment that can lead to significant damage to distillation towers, overhead lines, and heat exchangers. google.com

Morpholine, often introduced in the form of this compound to neutralize hydrochloric acid, effectively controls corrosion by adjusting the pH of the process stream. wikipedia.orggoogle.com Its volatility is similar to that of water, allowing it to vaporize with the steam and condense in the same areas, providing protection throughout the system. atamankimya.com By neutralizing the acidic components, it raises the pH of the initial condensate, rendering it significantly less corrosive. google.com

Research has demonstrated that the addition of a minor amount of morpholine to a crude oil charge or at various other points in the refining system can effectively eliminate or control corrosion at and beyond the point of initial condensation. google.com It can be added to the crude oil itself, pumped directly into the overhead vapor line, or introduced into the reflux line. google.com

While specific performance data for this compound in hydrocarbon streams is not extensively detailed in the public domain, the effectiveness of various morpholine salts as volatile corrosion inhibitors (VCIs) has been studied. These studies provide insight into the protective capabilities of the morpholine cation.

Table 1: Corrosion Inhibition Efficiency of Various Morpholine Salts on Carbon Steel

| Morpholine Salt | Corrosion Rate (mm/a) | Inhibition Efficiency (%) |

| Morpholine Formate | > 0.01 | < 85 |

| Morpholine Acetate | > 0.01 | < 85 |

| Morpholine Propionate | > 0.01 | < 85 |

| Morpholine Benzoate | < 0.01 | > 85 |

| Morpholine Carbonate | < 0.01 | > 85 |

This table presents data on the corrosion inhibition efficiency of different morpholine salt volatile corrosion inhibitors in a 3.5% NaCl solution, indicating the potential effectiveness of the morpholine cation in a corrosive environment. mdpi.com

In addition to its neutralizing capabilities, morpholine can be used in conjunction with film-forming amines to provide a more comprehensive corrosion protection system. google.com These film-forming inhibitors create a protective barrier on the metal surface, which, combined with the neutralizing effect of this compound, offers enhanced defense against corrosion.

Furthermore, morpholine is utilized in the preparation of alumina catalysts that are employed in the treatment of hydrocarbons. atamankimya.com It acts as a gelling agent in the catalyst manufacturing process. atamankimya.com

Biological and Pharmacological Research on Morpholine Hydrochloride and Its Derivatives

Pharmacological Mechanism Studies (excluding dosage)

The morpholine (B109124) ring is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govijprems.com Its ability to improve physicochemical properties, such as solubility and membrane permeability, makes it a valuable component in drug design. mdpi.com The versatility of the morpholine scaffold allows for its incorporation into molecules targeting a diverse range of biological pathways, leading to various therapeutic effects. nih.gove3s-conferences.org

Enzyme Inhibition Profiles

Morpholine and its derivatives have been extensively studied as inhibitors of various enzymes critical in disease pathways. The structural features of the morpholine ring contribute to its ability to interact with the active sites of these enzymes, leading to their inhibition. nih.gov

Cyclooxygenase (COX) is a key enzyme in the inflammatory process, catalyzing the production of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. youtube.com COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. medchemexpress.com

Some morpholine derivatives have been investigated for their potential to inhibit COX. For instance, certain NSAIDs containing a morpholine moiety function as nonselective COX inhibitors. nih.gov The interaction of these derivatives with the COX enzymes can help to reduce the inflammatory response. nih.gov Research has explored the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov

Table 1: Examples of Morpholine-Containing COX Inhibitors

| Compound | Target | Notes |

|---|---|---|

| Indomethacin | Non-selective COX inhibitor | A well-known NSAID. nih.govnih.gov |

| NS-398 | Selective COX-2 inhibitor | N-(2-cyclohexyloxy-4-nitrophenyl) methanesulphonamide. nih.gov |

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. mdpi.comresearchgate.net Dysregulation of the mTOR pathway is frequently observed in various cancers, making it a significant target for anticancer drug development. mdpi.com Morpholine derivatives have emerged as a promising class of mTOR inhibitors. mdpi.comresearchgate.net

The incorporation of a morpholine moiety into different molecular scaffolds has been shown to enhance their mTOR inhibitory activity. mdpi.comnih.gov For example, replacing the morpholine in pyrazolopyrimidine inhibitors with bridged morpholines has led to a dramatic improvement in selectivity for mTOR over other kinases like PI3Kα. nih.govucdavis.edu Some of these analogs exhibit subnanomolar IC50 values for mTOR and selectivity of up to 26,000-fold. nih.govucdavis.edu Molecular modeling suggests that a single amino acid difference in the active sites of mTOR and PI3K allows the bulkier bridged morpholines to bind more effectively to mTOR. nih.govucdavis.edu

A series of morpholine-substituted tetrahydroquinoline (THQ) derivatives have been synthesized and evaluated as potential mTOR inhibitors. mdpi.comresearchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have shown that these derivatives can bind effectively and remain stable within the mTOR active site. researchgate.net

Table 2: mTOR Inhibition by Morpholine-Substituted Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10d | A549 | 0.062 ± 0.01 mdpi.com |

| MCF-7 | 0.58 ± 0.11 mdpi.com | |

| MDA-MB-231 | 1.003 ± 0.008 mdpi.com | |

| 10e | A549 | 0.033 ± 0.003 mdpi.com |

| 10h | MCF-7 | 0.087 ± 0.007 mdpi.com |

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that controls cell proliferation and growth. nih.gov Since both PI3K and mTOR are key enzymes in this pathway, dual inhibitors that target both have been developed as a powerful therapeutic strategy. nih.govnih.gov

Several morpholine-containing compounds have been identified as potent dual PI3K/mTOR inhibitors. nih.gov For instance, PKI-587, which features a morpholino-triazine scaffold, demonstrates nanomolar dual inhibitory activity. nih.gov Pharmacophore modeling and docking studies suggest that the mechanism of inhibition for both PI3Kα and mTOR by these compounds is largely similar. nih.gov The flat planar shape of the ligands and the specific shape of the binding sites are important for their inhibitory activity. nih.gov Apitolisib (GDC-0980), another dual inhibitor, incorporates a morpholine derivative and shows significant inhibition of class I PI3K and mTOR. nih.gov

Table 3: Examples of Morpholine-Containing Dual PI3K/mTOR Inhibitors

| Compound | Core Scaffold | Target |

|---|---|---|

| PKI-587 | Morpholino-triazine | PI3K/mTOR nih.gov |

| Apitolisib (GDC-0980) | Thienopyrimidine | Class I PI3K/mTOR nih.gov |

| PF-04691502 | Pyrimidine | PI3K/mTOR nih.gov |

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. nih.gov Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and chemotherapy, making it an attractive target in oncology. nih.gov

Several potent and selective inhibitors of DNA-PK have been developed based on a chromen-4-one scaffold, with many incorporating a morpholine group. nih.govnih.gov NU7026 (2-(morpholin-4-yl)-benzo[h]chromen-4-one) is a well-known DNA-PK inhibitor derived from the PI3K inhibitor LY294002. nih.gov Further development led to NU7441 (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), a highly potent inhibitor with an IC50 of 30 nM. nih.gov

Researchers have also explored replacing the chromen-4-one core with other heterocyclic systems like quinolin-4-ones and pyridopyrimidin-4-ones, while retaining the essential 2-morpholin-4-yl substitution. nih.gov These efforts have yielded compounds with high potency against DNA-PK, with some showing IC50 values as low as 8 nM. nih.gov

Table 4: DNA-PK Inhibitory Activity of Morpholine Derivatives

| Compound | Core Structure | DNA-PK IC50 |

|---|---|---|

| NU7026 | Benzo[h]chromen-4-one | - |

| NU7441 | Chromen-4-one | 30 nM nih.gov |

| 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide | Pyridopyrimidin-4-one | 8 nM nih.gov |

Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. nih.gov Several direct oral anticoagulants (DOACs) that target Factor Xa have been developed.

Succinate (B1194679) Dehydrogenase (SDHIs) Inhibition

Morpholine derivatives, particularly those used as agricultural and clinical antifungal agents, are generally not classified as Succinate Dehydrogenase Inhibitors (SDHIs). portlandpress.comnzpps.orgnih.gov The primary mode of action for morpholine fungicides is the inhibition of sterol biosynthesis, a pathway crucial for the integrity of fungal cell membranes. portlandpress.comnih.govbcpc.org They specifically target and inhibit two key enzymes in this pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. portlandpress.comnih.gov This dual-site inhibition leads to the depletion of ergosterol (B1671047) and the accumulation of toxic sterol intermediates, ultimately disrupting fungal growth. portlandpress.comnih.gov

In contrast, SDHIs constitute a distinct class of fungicides that disrupt the fungal respiratory chain. biorxiv.orgnih.gov Their mechanism involves blocking the mitochondrial tricarboxylic acid cycle and electron transport by inhibiting the activity of succinate dehydrogenase (also known as complex II). biorxiv.orgnih.gov While a wide range of compounds act as SDHIs, the characteristic mechanism of action for morpholine-based antifungals lies in the disruption of ergosterol production rather than direct inhibition of succinate dehydrogenase. portlandpress.comnzpps.orgbcpc.org

Receptor Affinity and Antagonist Studies

Derivatives of morpholine have been investigated for their affinity to various receptors, demonstrating their potential as antagonists in several signaling pathways.

Novel morpholine analogues have been synthesized and evaluated for their binding affinity to tachykinin receptors NK1, NK2, and NK3. Studies have shown that the absolute configuration of these analogues is crucial for potent binding, with specific stereoisomers, such as (S,R)-12 and (S,R)-13, exhibiting high affinity for all three receptor subtypes. consensus.app

The morpholine moiety is also a key feature in compounds designed to target central nervous system (CNS) receptors. It is found in negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), where it helps to improve pharmacokinetic properties. researchgate.netbiorxiv.org Furthermore, morpholine-containing compounds have been developed as antagonists for the histamine (B1213489) H3 receptor and have shown interactions with cannabinoid receptors. researchgate.netbiorxiv.org In some cases, the morpholine ring is considered a crucial pharmacophoric element that interacts directly with the receptor, as seen in certain N-methyl-d-aspartate (NMDA) receptor agonists. biorxiv.org The crystal structure of the NK1 receptor antagonist Aprepitant reveals the morpholine ring acting as a scaffold that correctly positions the interacting parts of the molecule within the receptor. researchgate.net

Impact on Cellular Processes, including Apoptosis Induction

Morpholine derivatives have been shown to exert significant effects on cellular processes, most notably the induction of apoptosis, or programmed cell death, particularly in cancer cells.

Research on novel morpholin-3-one (B89469) derivatives has demonstrated their ability to inhibit the growth of A549 lung cancer cells. portlandpress.com Three specific derivatives, 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one, 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one, and 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one, were found to induce apoptosis and cause cell cycle arrest at the G1 phase. portlandpress.com This pro-apoptotic effect was associated with a significant elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, two critical proteins in the regulation of cell growth and apoptosis. portlandpress.com

Similarly, a series of morpholine-substituted quinazoline (B50416) derivatives displayed significant cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and SHSY-5Y (neuroblastoma) cell lines. nih.govnih.gov Mechanistic studies revealed that the most potent compounds in this series, AK-3 and AK-10, induced cell cycle arrest and that apoptosis was the primary mechanism of cell death. nih.govnih.gov Docking studies suggested that these compounds may bind to Bcl-2 proteins to initiate the apoptotic cascade. nih.gov Another study highlighted that the morpholine derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) induces a form of cell death called ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 protein. nzpps.org

Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives nih.gov

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| AK-3 | A549 | 10.38 ± 0.27 |

| MCF-7 | 6.44 ± 0.29 | |

| SHSY-5Y | 9.54 ± 0.15 | |

| AK-10 | A549 | 8.55 ± 0.67 |

| MCF-7 | 3.15 ± 0.23 | |

| SHSY-5Y | 3.36 ± 0.29 |

Investigational Biological Activities (excluding dosage)

Antimicrobial Spectrum and Efficacy

The morpholine scaffold is a core component in the development of various antimicrobial agents, with research demonstrating a broad spectrum of activity against both bacteria and fungi. nih.gov

Antibacterial Research

Morpholine derivatives have been synthesized and evaluated for their antibacterial properties against a range of pathogens.

A study on morpholine-derived benzenesulphonamides, specifically 4-(-phenylsulonphonyl)morpholine and N-(4-(4-Methylbenzene-1-sulphonyl)morpholine), showed moderate activity against Bacillus subtilis and Salmonella typhi, but no inhibitory effect against Escherichia coli. nih.gov Another study involving 4-(2-Aminoethyl) morpholine derivatives reported good inhibitory action against several gram-positive and gram-negative bacterial strains.

More recently, a series of ruthenium-based antibacterial agents modified with a morpholine moiety demonstrated potent bactericidal activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 25 μg/mL. bcpc.org The most active compound, Ru(II)-3, had an MIC of 0.78 μg/mL and was also effective against methicillin-resistant S. aureus (MRSA). bcpc.org Additionally, novel morpholinoalkoxychalcones have been synthesized, with compound B.21 showing the best activity against Enterococcus faecalis with an MIC value of 0.6 mM. nih.gov

Antibacterial Activity of Morpholine Derivatives

| Compound/Derivative Class | Bacteria | MIC Value | Reference |

|---|---|---|---|

| Ru(II)-3 | Staphylococcus aureus | 0.78 µg/mL | bcpc.org |

| Morpholinoalkoxychalcone B.21 | Enterococcus faecalis | 0.6 mM | nih.gov |

| 4-(2-Aminoethyl) morpholine derivatives (6b, 6c) | S. aureus | 8.47±1.20, 8.70±1.60 µM |

Antifungal Research

The antifungal activity of morpholine derivatives is well-established, particularly their use in agriculture and medicine. nzpps.orgresearchgate.net Their primary mechanism involves the inhibition of two enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function. portlandpress.comnih.gov

Research into silicon-incorporated morpholine analogues (sila-analogues) has yielded compounds with potent antifungal activity against various human fungal pathogens. nih.govbiorxiv.org Fifteen sila-analogues were synthesized, with twelve showing significant activity against Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.govbiorxiv.org The sila-fenpropimorph analogue, compound 24, was particularly effective, exhibiting superior fungicidal potential compared to established morpholine antifungals like fenpropimorph (B1672530) and amorolfine. nih.govbiorxiv.org

Another study on novel morpholinoalkoxychalcones found that compound B.43 displayed potential in inhibiting Aspergillus niger and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 2.04 mM. nih.gov

Antifungal Spectrum of Sila-Morpholine Analogue 24 biorxiv.org

| Pathogen | IC₅₀ (µg/mL) | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| Candida albicans ATCC 24433 | 0.2 | 0.5 | 1 |

| Candida albicans ATCC 10231 | 0.2 | 0.5 | 1 |

| Candida glabrata NCYC 388 | 0.2 | 0.5 | 1 |

| Candida tropicalis ATCC 750 | 0.1 | 0.25 | 0.5 |

| Cryptococcus neoformans ATCC 34664 | 0.05 | 0.125 | 0.25 |

| Aspergillus niger ATCC 10578 | 0.5 | 1 | 2 |

Anticancer Potential and Cytotoxicity against Cell Lines

The morpholine moiety is a key pharmacophore in the development of novel anticancer agents. nih.gov Derivatives incorporating this ring have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov

A series of novel morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.govnih.gov Two compounds, AK-3 and AK-10, displayed significant cytotoxic activity. nih.govnih.gov Mechanistic studies revealed that these compounds induce apoptosis and inhibit cell proliferation during the G1 phase of the cell cycle. nih.govnih.gov

Similarly, new 2-morpholino-4-anilinoquinoline compounds were synthesized and tested against the HepG2 (liver) cancer cell line. rsc.org Compounds 3c, 3d, and 3e showed the highest activity, with compound 3e also being the most effective at inhibiting cell migration and adhesion. rsc.org

Other research has focused on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for targeted cancer therapy. mdpi.comnih.gov One compound, 10e, was particularly effective against A549 cells and induced apoptosis in a dose-dependent manner. mdpi.comnih.gov

The table below summarizes the cytotoxic activity of selected morpholine derivatives against various cancer cell lines. nih.govnih.govnih.govrsc.orgmdpi.comnih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values | Key Findings |

| AK-3 | A549, MCF-7, SHSY-5Y | 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, 9.54 ± 0.15 μM | Induces apoptosis and G1 phase cell cycle arrest. nih.govnih.gov |

| AK-10 | A549, MCF-7, SHSY-5Y | 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, 3.36 ± 0.29 μM | Induces apoptosis and G1 phase cell cycle arrest. nih.govnih.gov |

| Compound 2g | SW480, MCF-7 | 5.10 ± 2.12 μM, 19.60 ± 1.13 μM | Induces apoptosis in SW480 and cell cycle arrest in MCF-7 cells. researchgate.net |

| Compound 6n | MG-63 (bone) | 0.80 ± 0.22 μM | Induces apoptosis and reduces Galectin-1 expression. nih.gov |

| Compound 10e | A549 | 0.033 µM | Potent mTOR inhibitor, induces apoptosis. mdpi.comnih.gov |

| Compound 3d | HepG2 | 8.50 μM | High anticancer activity. rsc.org |

Targeted Therapy Approaches

Morpholine derivatives are being investigated as inhibitors of specific molecular targets crucial for cancer cell growth and survival. researchgate.net A significant area of focus is the inhibition of protein kinases, enzymes that play a central role in cell signaling pathways. researchgate.netnih.gov

One notable example is the development of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent inhibitors of the epidermal growth factor receptor (EGFR) with the T790M mutation, which confers resistance to drugs like gefitinib (B1684475) in non-small cell lung cancer (NSCLC). nih.gov Inhibitor 10c from this series demonstrated high activity against the EGFRT790M/L858R kinase and repressed the replication of H1975 cells harboring this mutation. nih.gov

Another targeted approach involves the inhibition of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation. mdpi.comnih.gov Morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential mTOR inhibitors, with compound 10e showing exceptional activity against A549 lung cancer cells. mdpi.comnih.gov

Furthermore, research has explored the potential of morpholine derivatives to inhibit other key proteins involved in cancer progression. For instance, some derivatives have been designed as inhibitors of Bcl-2 proteins, which are crucial for preventing apoptosis. nih.gov Molecular docking studies have shown that compounds like AK-3 and AK-10 fit well into the active cavity of Bcl-2. nih.gov

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of morpholine derivatives. nih.govresearchgate.netnih.gov These studies analyze how modifications to the chemical structure of a compound affect its biological activity, providing a roadmap for designing more potent and selective drug candidates. researchgate.netnih.gove3s-conferences.org

In the case of morpholine-substituted quinazoline derivatives, SAR studies revealed that the nature and position of substituents on the aromatic ring significantly impact cytotoxic activity. nih.gov For morpholine-substituted tetrahydroquinoline derivatives, the incorporation of trifluoromethyl and morpholine moieties was found to significantly enhance selectivity and potency. mdpi.comnih.gov

SAR studies on imidazole-pyridine substituted morpholine derivatives indicated that the introduction of an alkyl substitution at the 3rd position of the morpholine ring leads to an increase in anticancer activity. sci-hub.se For a series of benzisothiazole substituted morpholine derivatives, a 4-phenyl morpholine was found to be crucial for potent activity against Jurkat T cell lines. sci-hub.se

Neuroprotective Properties

Morpholine and its derivatives have shown potential as neuroprotective agents, which could be beneficial in the treatment of neurodegenerative diseases. ijprs.comontosight.ainih.gov The morpholine scaffold is found in compounds that can cross the blood-brain barrier and interact with targets in the central nervous system (CNS). acs.org

Research has explored the role of morpholine derivatives in modulating enzymes implicated in neurodegenerative conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov For instance, certain morpholine derivatives have been investigated for their dual inhibitory activity on AChE and BACE-1 enzymes, which are key targets in Alzheimer's disease. acs.org

Indeloxazine hydrochloride, a morpholine derivative, has demonstrated anti-anoxic effects, prolonging survival time in mice and improving cognitive deficits in rats. Its mechanism is believed to involve metabolic enhancement rather than vasodilation or sedation.

Anti-inflammatory and Antiviral Investigations

The morpholine nucleus is a component of various compounds being explored for their anti-inflammatory and antiviral properties. nih.gov

In the realm of anti-inflammatory research, novel monocyclic β-lactam derivatives bearing a morpholine ring have been synthesized and evaluated for their activity against human inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. nih.gov Several of these compounds showed higher anti-inflammatory activity than the reference drug dexamethasone. nih.gov

Another study focused on phenyl morpholinopyrimidine derivatives and their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in RAW 264.7 macrophages. rsc.org Two compounds, V4 and V8, were found to significantly reduce NO production and the expression of iNOS and cyclooxygenase-2 (COX-2), key inflammatory mediators. rsc.org

With regard to antiviral activity, while the broader pharmacological profile of morpholine derivatives includes antiviral action, specific research on morpholine hydrochloride in this area is less detailed in the provided context. nih.gov However, the versatility of the morpholine scaffold suggests its potential for incorporation into antiviral drug design. researchgate.net

Other Reported Pharmacological Actions

The diverse pharmacological profile of morpholine derivatives extends beyond the areas previously discussed. nih.gov

Antiemetic and Analgesic Research

Morpholine derivatives have been investigated for their potential as antiemetic and analgesic agents. Aprepitant, a drug containing a morpholine moiety, is used as an antiemetic. sci-hub.se

In the context of analgesia, research has explored derivatives of phencyclidine (PCP) containing a morpholine ring. thieme-connect.com One such derivative, 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine (Methyl-PCM), was found to produce more significant analgesic effects in a model of acute thermal pain compared to PCP and another morpholine derivative, PCM. thieme-connect.com In a model of chronic pain, both PCM and Methyl-PCM were able to reduce pain in the late phase. thieme-connect.com Studies have also been conducted on the analgesic action of morphine and its derivatives, though the specific role of a morpholine ring in this context is not explicitly detailed. nih.gov

Antipyretic and Antiglaucoma Investigations